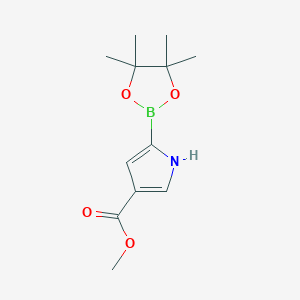

![molecular formula C12H10F3N3O2 B2890392 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid CAS No. 692762-85-9](/img/structure/B2890392.png)

3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

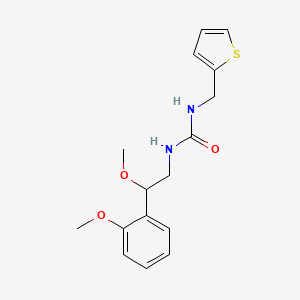

“3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid” is a compound with the molecular formula C12H10F3N3O2 . It is a derivative of quinazolinone, a nitrogen-containing heterocycle . Quinazolinones and their derivatives have received significant attention due to their wide range of biopharmaceutical activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives, such as “3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid”, often involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . An efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis

The molecular structure of “3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid” consists of a quinazolin-4-yl group attached to a trifluoromethyl group and an amino propanoic acid group .Chemical Reactions Analysis

Quinazolinone derivatives, including “3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid”, have been found to exhibit a variety of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities . These activities are often attributed to the unique chemical structure of quinazolinones and their ability to undergo various chemical reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid and related compounds play a crucial role in the synthesis of various heterocyclic compounds. For instance, partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and 2-amino[1,2,4]triazolo[5,1-b]quinazolines can react with chlorides of chloroacetic, 3-chloropropanoic, and 4-chlorobutanoic acids to yield amides through acylation. These reactions facilitate the synthesis of polycondensed heterocycles, highlighting the compound's utility in creating complex chemical structures (Chernyshev et al., 2014).

Antiviral Activity

The antiviral properties of related quinazolin-4-ylamino compounds are notable. A study on the synthesis of new (quinazolin-4-ylamino)methylphosphonates through microwave irradiation revealed that some synthesized compounds displayed weak to good anti-Tobacco mosaic virus (TMV) activity. This demonstrates the potential of 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid derivatives in contributing to the development of antiviral agents (Luo et al., 2012).

Biological Activity Enhancement

Esters and amides derived from similar compounds, like 3-R-2,8-dioxo-7,8-dihydro2H-pyrrolo[1,2-a][1,2,4]triazino[2,3-c]quinazolin-5a(6H)-carboxylic(-propanoic) acids, have been synthesized and assessed for biological activity. The structural modification, including bioisosteric replacement of the carboxyl group, aims to improve pharmacodynamic and pharmacokinetic characteristics, highlighting the compound's role in medicinal chemistry for enhancing drug properties (Stavytskyi et al., 2020).

Targeting Biological Receptors

A quinazoline-derivative DOTA-type gallium(III) complex has been developed for targeting epidermal growth factor receptors. This demonstrates the application of 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid derivatives in creating compounds that can specifically target biological receptors, potentially for diagnostic or therapeutic purposes in oncology (Garcia et al., 2009).

Renal Vasodilator Activity

Studies on substituted [4-alkyl(aryl)quinazolin-2-one-1-yl]alkanoic acids have revealed potent and selective renal vasodilator activities. This underscores the significance of 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid derivatives in discovering new treatments for renal vascular diseases (Russell et al., 1992).

Zukünftige Richtungen

The future directions for research on “3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid” and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in medicinal chemistry. Given their wide range of biological activities, these compounds could be promising candidates for the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O2/c13-12(14,15)11-17-8-4-2-1-3-7(8)10(18-11)16-6-5-9(19)20/h1-4H,5-6H2,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTGFASVBWSAIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(2-methylphenyl)benzenecarboxamide](/img/structure/B2890311.png)

methanone](/img/structure/B2890316.png)

![3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2890317.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890327.png)

![2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2890331.png)